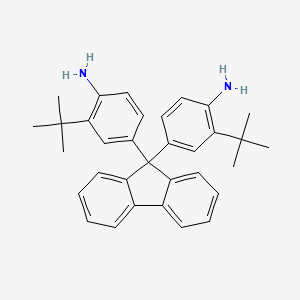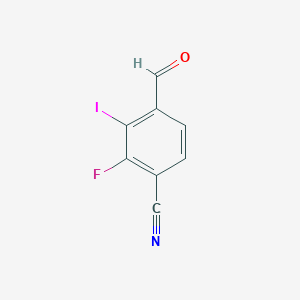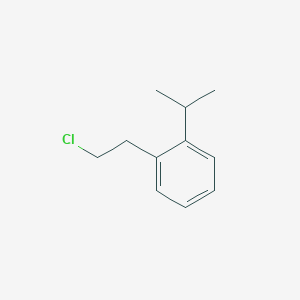![molecular formula C29H17N B13135481 [9,9'-Bianthracene]-10-carbonitrile CAS No. 103266-00-8](/img/structure/B13135481.png)
[9,9'-Bianthracene]-10-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[9,9’-Bianthracene]-10-carbonitrile is an organic compound that belongs to the family of bianthracenes. These compounds are characterized by two anthracene units connected at the 9-position. The addition of a carbonitrile group at the 10-position further modifies its chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [9,9’-Bianthracene]-10-carbonitrile typically involves the reaction of 9,9’-bianthracene with a suitable nitrile source under specific conditions. One common method is the reaction of 9,9’-bianthracene with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of [9,9’-Bianthracene]-10-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity [9,9’-Bianthracene]-10-carbonitrile suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
[9,9’-Bianthracene]-10-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted bianthracene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Substituted bianthracene derivatives with various functional groups.
Applications De Recherche Scientifique
[9,9’-Bianthracene]-10-carbonitrile has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of graphene nanoribbons and other advanced materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for imaging applications.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of [9,9’-Bianthracene]-10-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. Additionally, the anthracene units can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’-Bianthracene: Lacks the carbonitrile group, resulting in different chemical properties and reactivity.
10,10’-Dibromo-9,9’-bianthracene: Contains bromine atoms instead of the carbonitrile group, leading to different applications and reactivity.
9,9’-Bianthracene derivatives: Various derivatives with different substituents at the 10-position, each with unique properties and applications.
Uniqueness
[9,9’-Bianthracene]-10-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in materials science, biology, and industry.
Propriétés
Numéro CAS |
103266-00-8 |
|---|---|
Formule moléculaire |
C29H17N |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
10-anthracen-9-ylanthracene-9-carbonitrile |
InChI |
InChI=1S/C29H17N/c30-18-27-23-13-5-7-15-25(23)29(26-16-8-6-14-24(26)27)28-21-11-3-1-9-19(21)17-20-10-2-4-12-22(20)28/h1-17H |
Clé InChI |
KBIQJMYYVQBXSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



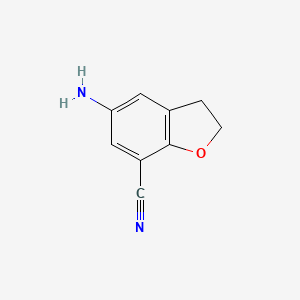

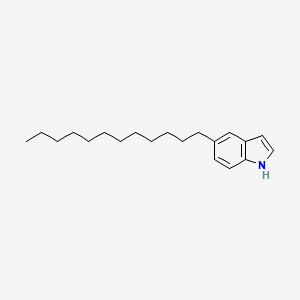
![[2,3'-Bipyridin]-6'-ylmethanol](/img/structure/B13135448.png)
![(R)-N-(1-Morpholinopropan-2-yl)-6-(8-(pyridin-4-yl)-1H-imidazo[4,5-c][1,7]naphthyridin-1-yl)quinolin-2-amine](/img/structure/B13135449.png)
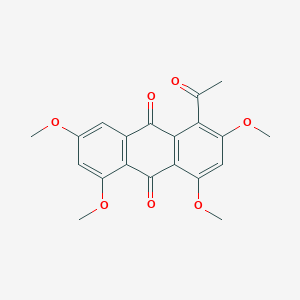
![4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid](/img/structure/B13135456.png)


